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Compound of Interest

Compound Name: 4-Fluorocinnamic acid

Cat. No.: B107693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Fluorocinnamic acid, a compound of interest in various research and development fields. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols typically employed for their

acquisition.

Spectroscopic Data
The spectroscopic data for 4-Fluorocinnamic acid is summarized in the tables below,

providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.5 br s COOH

7.79 d 8.8 Ar-H

7.64 d 16.0 =CH-COOH

7.27 t 8.8 Ar-H

6.54 d 16.0 Ar-CH=

Solvent: DMSO-d6; Instrument Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

167.8 C=O

163.7 (d, J=250.3 Hz) C-F

142.8 =CH-COOH

131.0 (d, J=8.6 Hz) Ar-C

130.5 Ar-C

119.2 Ar-CH=

115.9 (d, J=21.7 Hz) Ar-C

Solvent: DMSO-d6; Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy
The following table lists the significant absorption bands in the infrared spectrum of 4-
Fluorocinnamic acid.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100-2500 Broad O-H stretch (Carboxylic Acid)

1685-1665 Strong
C=O stretch (α,β-unsaturated

Carboxylic Acid)

1630-1600 Medium C=C stretch (Alkene)

1600-1450 Medium-Weak C=C stretch (Aromatic Ring)

1250-1150 Strong C-O stretch (Carboxylic Acid)

1160-1100 Strong C-F stretch (Aromatic)

980 Strong =C-H bend (trans-Alkene)

Mass Spectrometry (MS)
The mass spectrum of 4-Fluorocinnamic acid was obtained using electron ionization.

m/z Relative Intensity (%) Assignment

166 100 [M]⁺ (Molecular Ion)

165 46 [M-H]⁺

149 37 [M-OH]⁺

121 37 [M-COOH]⁺

101 38 [C₇H₄F]⁺

95 9 [C₆H₄F]⁺

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Fluorocinnamic acid is dissolved in about

0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration.[2]

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 300 or 400 MHz

NMR spectrometer. Key acquisition parameters include a 30-45 degree pulse angle, a

relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-

noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same

instrument, typically operating at 75 or 100 MHz for carbon. Proton decoupling is used to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to

the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): As 4-Fluorocinnamic acid is a solid, a common method for IR

analysis is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral

oil (Nujol).[3][4] Another method involves dissolving the solid in a volatile solvent, depositing the

solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a

thin film of the compound.[1]

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or a pure

KBr pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum.

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: For a solid sample like 4-Fluorocinnamic acid, it can be introduced into

the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample

into the ion source.[5]

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the

molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A

detector then records the abundance of each ion, generating the mass spectrum.[5]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like 4-Fluorocinnamic acid.
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Caption: General workflow for spectroscopic analysis of 4-Fluorocinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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